molecular formula C14H15N5O2S2 B11019212 N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11019212
M. Wt: 349.4 g/mol
InChI Key: URJAMHSGCGKPIL-UHFFFAOYSA-N
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Description

N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a 1,3,4-thiadiazole ring. The carboxamide linkage at position 6 contributes to hydrogen-bonding interactions, a critical factor in molecular recognition and crystallinity .

Properties

Molecular Formula

C14H15N5O2S2

Molecular Weight

349.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H15N5O2S2/c1-7-6-19-10(21)8(5-15-13(19)22-7)9(20)16-12-18-17-11(23-12)14(2,3)4/h5-6H,1-4H3,(H,16,18,20)

InChI Key

URJAMHSGCGKPIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NN=C(S3)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thiadiazole and thiazolopyrimidine precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazole or thiazolopyrimidine rings are replaced by other nucleophiles. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure settings.

Scientific Research Applications

N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The compound shares structural motifs with several classes of bioactive molecules, including antimicrobial phenylthiazoles () and kinase inhibitors like Dasatinib (). Key differentiating features include:

  • Core Heterocycles : The thiazolo[3,2-a]pyrimidine-thiadiazole fusion contrasts with simpler thiazole-pyrimidine systems (e.g., compounds 19–24 in ) and morpholine-containing scaffolds ().
  • Substituents : The tert-butyl group is a common lipophilic moiety in antimicrobial agents (), but its placement on a 1,3,4-thiadiazole (vs. 1,3-thiazole) may alter steric and electronic properties.
Table 1: Key Physicochemical Properties of Selected Analogs
Compound Name / ID (Evidence) Molecular Formula Molecular Weight Melting Point (°C) Notable Substituents
Target Compound C₁₆H₁₈N₆O₂S₂ 414.48 Not reported 1,3,4-Thiadiazole, tert-butyl
Compound 19 () C₂₄H₃₁N₅S 421.59 116 Cyclohexane-diamine, 4-methylthiazole
Compound 21 () C₂₂H₂₇N₅S 393.54 115 Pyrrolidin-3-yl, 4-methylthiazole
Dasatinib () C₂₂H₂₆ClN₇O₂S 488.01 280–284 Piperazinyl, hydroxyethyl

Biological Activity

N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is C13H14N4O2SC_{13}H_{14}N_{4}O_{2}S with a molecular weight of approximately 290.34 g/mol. The structure includes a thiadiazole ring, which is known for its role in various biological activities.

Anticancer Activity

Research indicates that compounds containing thiadiazole and thiazole moieties exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : The compound shows potential in inhibiting kinases involved in cancer progression, disrupting pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS), leading to oxidative stress and cell death .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to interfere with bacterial metabolic processes:

  • Inhibition of DNA Gyrase : It has shown inhibitory effects on DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Broad-Spectrum Activity : In vitro studies revealed activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound binds to the active sites of specific enzymes like kinases and gyrases, inhibiting their function and disrupting cellular processes.
  • Oxidative Stress Induction : By generating ROS, the compound contributes to cellular damage in cancerous and microbial cells, promoting apoptosis or cell death .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the anticancer and antimicrobial efficacy of the compound:

Study TypeCell Line/PathogenConcentration (μM)Result
AnticancerMCF-7 (Breast Cancer)0.5 - 10Significant reduction in cell viability
AntimicrobialStaphylococcus aureus0.25 - 1Inhibition of growth observed
AntimicrobialEscherichia coli0.5 - 5Broad-spectrum inhibition noted

Animal Models

In vivo studies using murine models have also been conducted to assess the therapeutic potential of the compound against tumors:

  • Tumor Growth Inhibition : Compounds similar to this compound have shown significant tumor growth inhibition in S180 homograft models .

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